5-(acetyloxy)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate
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Overview
Description
5-(acetyloxy)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate: is a complex organic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by its unique structure, which includes a chromone core, an acetyloxy group, and a benzodioxin moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(acetyloxy)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate typically involves multiple steps:
Formation of the Chromone Core: The chromone core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxyacetophenone derivatives, under acidic or basic conditions.
Introduction of the Benzodioxin Moiety: The benzodioxin ring can be introduced through a series of reactions involving the formation of an epoxide intermediate, followed by ring closure.
Acetylation: The final step involves the acetylation of the hydroxyl groups using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the chromone core, potentially converting them to hydroxyl groups.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated chromones.
Substitution: Various substituted chromones depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with chromone cores are known for their anti-inflammatory, antioxidant, and antimicrobial properties. This compound could be studied for similar activities.
Medicine
In medicine, chromone derivatives are often explored for their potential therapeutic effects. This compound could be investigated for its potential as a drug candidate for various diseases.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(acetyloxy)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate would depend on its specific biological target. Generally, chromone derivatives can interact with various enzymes and receptors in the body, modulating their activity. The benzodioxin moiety could enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Flavones: Similar to chromones but with a different substitution pattern.
Coumarins: Share a benzopyrone core but differ in their biological activities.
Quinones: Structurally related through the oxidation of the benzodioxin moiety.
Uniqueness
The uniqueness of 5-(acetyloxy)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate lies in its combination of a chromone core with a benzodioxin moiety and acetyloxy groups. This unique structure could confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[5-acetyloxy-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O8/c1-11-20(14-4-5-16-17(8-14)27-7-6-26-16)22(25)21-18(28-11)9-15(29-12(2)23)10-19(21)30-13(3)24/h4-5,8-10H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSGTXGNFIJDBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2OC(=O)C)OC(=O)C)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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